6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
Description
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a brominated pyridazinone derivative with a tetrahydropyran substituent at the 2-position. The bromine atom at the 6-position and the tetrahydropyran moiety at the 2-position distinguish this compound from simpler pyridazinones. According to CymitQuimica, this compound (Ref: 10-F476524) was previously available in research quantities but is currently discontinued, suggesting its niche application in specialized synthetic or medicinal chemistry workflows .
Properties
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-2-9(13)12(11-8)7-3-5-14-6-4-7/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANGPSLVCQWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₀BrN₃O
- Molecular Weight : 242.1 g/mol
- CAS Number : 1936188-88-3
Anticancer Properties
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. The structure of this compound suggests potential interactions with key cellular targets involved in cancer progression.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 0.28 | EGFR inhibition |
| Other Pyridazine Derivative | A431 | 0.59 | Tyrosine kinase inhibition |
These findings suggest that the bromine substitution and the tetrahydropyran moiety may enhance the compound's binding affinity to protein targets involved in tumor growth regulation.
Anti-inflammatory Activity
In vitro studies have shown that similar pyridazine compounds can inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases. The mechanism often involves modulation of NF-kB signaling pathways.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of pyridazine derivatives on RAW264.7 macrophages, it was found that treatment with this compound reduced TNF-alpha and IL-6 production significantly, suggesting anti-inflammatory properties.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Preliminary screening against various bacterial strains showed promising results, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could serve as a scaffold for developing new antimicrobial agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with growth factor receptors such as EGFR could alter signaling pathways that promote tumor growth.
- Cytokine Regulation : By modulating cytokine production, the compound may exert anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridazinone Core
The biological and physicochemical properties of pyridazinones are highly sensitive to substituent patterns. Below is a comparative analysis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one and analogous derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
